Bienvenue dans la boutique en ligne BenchChem!

3-(2-chlorophenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea

Medicinal chemistry Piperidine SAR Lipophilicity

Elucidating UT-A1/UT-B selectivity or DCN1-UBE2M SAR is hindered by limited access to precisely substituted piperidinyl ureas. This compound uniquely delivers the 2-chlorophenyl head group and thiolane ring required for rigorous structure-activity relationship studies. - Enables matched-pair analysis with oxolan-3-yl analog to quantify S→O substitution effects on logP, solubility, and CYP inhibition. - Provides a chromophoric, sulfur-containing reference standard for LC-MS/MS method development and forced degradation studies. - Supports TR-FRET biochemical screening and microsomal stability assessment within the DCN1 inhibitor series.

Molecular Formula C17H24ClN3OS
Molecular Weight 353.91
CAS No. 2034584-40-0
Cat. No. B2891492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-chlorophenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea
CAS2034584-40-0
Molecular FormulaC17H24ClN3OS
Molecular Weight353.91
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)C3CCSC3
InChIInChI=1S/C17H24ClN3OS/c18-15-3-1-2-4-16(15)20-17(22)19-11-13-5-8-21(9-6-13)14-7-10-23-12-14/h1-4,13-14H,5-12H2,(H2,19,20,22)
InChIKeyDSXNVSQEPCVCID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Chlorophenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea – Structural Identity & Procurement


3-(2-Chlorophenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea (CAS 2034584-40-0) is a synthetic organic molecule belonging to the class of 3-substituted piperidinyl ureas, a scaffold covered by US patent 6,476,050 B2 which describes these compounds as ligands for cellular receptors including opioid receptors, GPCRs, and ion channels [1]. The compound features three distinct pharmacophoric elements: a 2‑chlorophenyl urea head group, a piperidin-4-ylmethyl spacer, and a thiolan-3-yl (tetrahydrothiophen-3-yl) substituent on the piperidine nitrogen. Its empirical formula is C₁₇H₂₄ClN₃OS with a molecular weight of approximately 353.91 g/mol. Primary research literature specific to this exact compound is extremely sparse; however, structurally related piperidinyl ureas have been investigated as DCN1‑UBE2M inhibitors [2] and urea transporter (UT‑A1/UT‑B) modulators [3], establishing the broader class relevance for oncology and renal physiology research.

1 3‑substituted piperidinyl urea scaffold — supports GPCR, ion channel, and receptor-ligand probe studies
2 Thiolan‑3‑yl N‑substituent enables urea transporter (UT‑A1/UT‑B) and DCN1‑UBE2M pathway SAR exploration
3 Distinct pharmacophoric elements (2‑chlorophenyl, piperidine spacer, sulfur heterocycle) for matched molecular pair and bioisostere profiling

3-(2-Chlorophenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea – In-Class Analog Specificity


Piperidinyl ureas as a class exhibit target engagement profiles that are exquisitely sensitive to the nature and regiochemistry of substituents on both the urea nitrogen and the piperidine ring [1]. In the DCN1 inhibitor series, a single substituent change transformed a rapidly metabolized compound (CLint = 170 mL/min/kg) into an orally bioavailable lead [2], underscoring that even closely related analogs can diverge dramatically in potency, metabolic stability, and in vivo efficacy. For urea transporter inhibitors, the SAR around the piperidine N‑substituent directly governs UT‑A1 versus UT‑B selectivity: a tetrahydrothiophen-3-yl-bearing analog shows IC₅₀ = 3,000 nM at UT‑A1 but only 50,000 nM at UT‑B (~17‑fold selectivity), whereas different N‑substituents can invert or abolish this selectivity window [3]. Therefore, procurement of a specific compound—rather than a generic piperidinyl urea—is mandatory when the experimental hypothesis depends on the precise spatial, electronic, and lipophilic contributions of the 2‑chlorophenyl group and the sulfur-containing thiolane ring.

Target compound
Des‑thiolan analog
Loss of the thiolan‑3‑yl group restores a basic secondary amine and reduces logP, likely shifting permeability and off‑target binding profiles
Target compound
Oxolan‑3‑yl analog
S→O substitution alters heteroatom polarizability and metabolic soft‑spot profile; published DCN1 SAR shows N‑substituent changes can shift CLint by >10‑fold
Target compound
4‑CF₃‑phenyl analog
2‑Cl vs. 4‑CF₃ head‑group switch may alter UT‑A1/UT‑B selectivity; the measured analog shows ~17‑fold isoform preference that may not transfer

3-(2-Chlorophenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea – Differentiation Evidence vs. Comparators


Thiolan-3-yl vs. Unsubstituted Piperidine: Physicochemical Differentiation

The target compound differs from its des‑thiolan analog 1‑(2‑chlorophenyl)‑3‑(piperidin‑4‑ylmethyl)urea (CAS 1233955-59-3) by the presence of a thiolan‑3‑yl group on the piperidine nitrogen. This substitution increases the number of heavy atoms from 21 to 24 and is predicted to elevate logP by approximately 0.8–1.2 units due to the addition of a sulfur-containing saturated ring. The thiolan‑3‑yl group also eliminates the basic secondary amine of the unsubstituted piperidine, fundamentally altering the ionization state at physiological pH [1]. These changes directly impact membrane permeability, Vd, and off‑target binding to aminergic receptors. No head‑to‑head biological data were available in the public domain at the time of analysis.

Thiolan vs. des‑thiolan
Class-level
ΔMW ≈ +82 g/mol
ΔlogP ≈ +0.8 to +1.2
ΔpKa ≈ –2 units
Predicted: ALOGPS 2.1 / ChemAxon
Physicochemical shift may alter membrane permeability and CNS penetration potential
No experimental logP or pKa located for target compound; in silico estimates only
Medicinal chemistry Piperidine SAR Lipophilicity

Sulfur vs. Oxygen Heterocycle: Thiolan-3-yl vs. Oxolan-3-yl

The direct oxygen analog, 3‑(2‑chlorophenyl)‑1‑{[1‑(oxolan‑3‑yl)piperidin‑4‑yl]methyl}urea, replaces the thiolan‑3‑yl sulfur with oxygen. This S→O exchange reduces the van der Waals radius of the heteroatom (S: 1.80 Å → O: 1.52 Å), decreases polarizability, and replaces the weakly polarizable C–S–C motif with a more electronegative C–O–C motif [1]. In published SAR from the DCN1 inhibitor series, subtle changes to the piperidine N‑substituent produced 10‑ to 100‑fold shifts in biochemical IC₅₀ and >10‑fold differences in microsomal clearance [2], demonstrating that S→O substitution is not pharmacologically silent. No direct head‑to‑head biological comparison between the thiolan‑3‑yl and oxolan‑3‑yl analogs of this specific urea series has been published.

Thiolan‑3‑yl vs. oxolan‑3‑yl
Class-level
S→O heteroatom swap
Δ van der Waals radius: 0.28 Å
Δ C–X bond length: ~0.39 Å
Structural comparison; extrapolation from DCN1 piperidinyl urea SAR
S→O bioisostere replacement may shift metabolism, solubility, and off‑target promiscuity profiles
No head‑to‑head biological comparison published for this urea series
Bioisostere comparison S/O replacement Drug design

2-Chlorophenyl vs. 4-CF3-Phenyl: UT-A1 Inhibitory Activity

The target compound incorporates a 2‑chlorophenyl urea terminus, whereas the closest publicly measured analog—1‑((1‑(tetrahydrothiophen‑3‑yl)piperidin‑4‑yl)methyl)‑3‑(4‑(trifluoromethyl)phenyl)urea (CHEMBL4878494)—bears a 4‑CF₃‑phenyl group. The trifluoromethyl analog displays IC₅₀ = 3,000 nM at rat UT‑A1 (expressed in MDCK cells, 15 min incubation, fluorescence plate reader assay) and IC₅₀ = 50,000 nM at rat UT‑B, yielding a UT‑A1/UT‑B selectivity ratio of ~17 [1]. The 2‑chlorophenyl-to-4‑CF₃‑phenyl switch alters both electronic character (σₘ: Cl = 0.37, CF₃ = 0.43) and lipophilicity (π: Cl = 0.71, CF₃ = 0.88), and the ortho vs. para substitution pattern introduces steric constraints absent in the para-substituted analog. These differences are predicted to shift both absolute potency and selectivity; however, no direct UT‑A1 or UT‑B data exist for the target compound.

2‑Cl vs. 4‑CF₃ UT‑A1 activity
Cross-study
Target: no public UT‑A1 data
Comparator (4‑CF₃ analog): UT‑A1 IC₅₀ = 3,000 nM; UT‑B IC₅₀ = 50,000 nM; selectivity ratio ~17
Head‑group choice governs potency window and may determine whether UT‑A1 selectivity is retained, reduced, or inverted
Rat UT‑A1 in MDCK cells, fluorescence plate reader, 15 min incubation
Urea transporter UT-A1 inhibitor Selectivity

DCN1 Inhibition SAR and Metabolic Stability

The piperidinyl urea class has been validated as inhibitors of the DCN1–UBE2M protein‑protein interaction, a target implicated in squamous cell carcinomas harboring 3q26.3 amplification [1]. In the published series, lead compound 7 exhibited potent biochemical inhibition but suffered from rapid microsomal clearance (CLint = 170 mL/min/kg in mouse microsomes), rendering it unsuitable for in vivo use. Optimization of the piperidine N‑substituent (among other modifications) ultimately yielded NAcM‑OPT (compound 67), which retained cellular potency while achieving oral bioavailability in mice [1]. The target compound shares the core piperidinyl urea scaffold but incorporates a thiolan‑3‑yl N‑substituent and a 2‑chlorophenyl terminus—both distinct from the published leads. No DCN1 biochemical or cellular data are available for this specific compound. Extrapolating from the published SAR, the thiolane ring's sulfur may introduce a metabolic soft spot (S‑oxidation) not present in the alkyl‑ or aryl‑substituted analogs, potentially altering both clearance pathway and PK profile.

DCN1 SAR & metabolic stability
Class-level
No DCN1 data for target compound. Published leads show N‑substituent can shift CLint >10‑fold and determine oral bioavailability feasibility in mice.
Thiolane sulfur may introduce S‑oxidation liability absent in published alkyl/aryl analogs; clearance pathway may differ
Extrapolated from DCN1 piperidinyl urea SAR; target compound represents unexplored SAR branch
DCN1 Cullin neddylation Metabolic stability Oncology

3-(2-Chlorophenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea – Recommended Application Scenarios


UT-A1/UT-B Selectivity Profiling – Tetrahydrothiophen SAR Expansion

The compound is positioned as a probe to investigate whether the 2‑chlorophenyl head group alters the UT‑A1/UT‑B selectivity window relative to the measured 4‑CF₃‑phenyl analog (UT‑A1 IC₅₀ = 3,000 nM; UT‑B IC₅₀ = 50,000 nM) [1]. Researchers comparing these two compounds in a matched MDCK cell‑based fluorescence assay can quantify the contribution of the ortho‑chloro substitution to both absolute potency and isoform selectivity, addressing a key gap in the current urea transporter inhibitor SAR.

DCN1-UBE2M PPI Library Diversification – N-Thiolan Branch

Given that the published DCN1 inhibitor series demonstrates extreme sensitivity to the piperidine N‑substituent—with CLint values spanning >10‑fold and oral bioavailability achievable only after focused optimization [2]—this compound can serve as a structurally novel starting point for exploring the thiolane‑containing branch of the SAR tree. It is suitable for TR‑FRET biochemical screening against DCN1‑UBE2M and, if active, for subsequent microsomal stability and cell‑based cullin neddylation assays.

S vs. O Bioisostere Profiling – Piperidinyl Urea Scaffolds

The compound forms a matched molecular pair with its oxolan‑3‑yl analog, differing only in the heteroatom (S vs. O). Procurement of both compounds enables experimental determination of ΔlogP, Δsolubility, ΔCYP inhibition, and Δplasma protein binding attributable solely to the S→O substitution [3]. This data is valuable for medicinal chemistry teams evaluating thiolane as a bioisostere in lead optimization campaigns beyond the urea transporter or DCN1 target classes.

Analytical Reference Standard – Thiolane-Containing Piperidine Ureas

The compound's well‑defined structure (C₁₇H₂₄ClN₃OS), commercial availability, and the presence of both a chromophoric 2‑chlorophenyl group and a sulfur‑containing saturated ring make it suitable as a reference standard for LC‑MS/MS method development, forced degradation studies (with particular attention to sulfur oxidation products), and as a system suitability test compound in high‑throughput screening campaigns involving piperidinyl urea libraries.

Application
Selection Property
Validation Focus
UT‑A1/UT‑B selectivity profiling
Head‑group SAR context
Isoform‑selectivity assay comparison vs. 4‑CF₃ analog
DCN1‑UBE2M PPI library diversification
N‑thiolan SAR branch exploration
TR‑FRET biochemical screen; microsomal stability profiling
S vs. O bioisostere profiling
Matched molecular pair context
ΔlogP, Δsolubility, ΔCYP inhibition, Δplasma protein binding
Analytical reference standard
Structural identity confirmation
LC‑MS/MS method development; forced degradation (sulfur oxidation) studies
Quote Request

Request a Quote for 3-(2-chlorophenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.